1-(1H-Indazol-3-YL)-5-oxo-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(1H-Indazol-3-YL)-5-oxo-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)pyrrolidine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines indazole, triazolopyridine, and pyrrolidine moieties, making it a promising candidate for various biological and chemical applications.
Preparation Methods
The synthesis of 1-(1H-Indazol-3-YL)-5-oxo-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)pyrrolidine-3-carboxamide typically involves multi-step reactions that include the formation of the indazole and triazolopyridine rings, followed by their coupling with the pyrrolidine moiety. Common synthetic routes include:
Formation of Indazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Formation of Triazolopyridine Ring: This involves the reaction of enaminonitriles with benzohydrazides under microwave conditions, leading to the formation of triazolopyridine through a tandem reaction mechanism.
Coupling with Pyrrolidine Moiety: The final step involves the coupling of the indazole and triazolopyridine intermediates with a pyrrolidine derivative under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(1H-Indazol-3-YL)-5-oxo-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole and triazolopyridine rings, using reagents like alkyl halides or acyl chlorides.
These reactions often lead to the formation of derivatives with modified biological or chemical properties, which can be useful for further research and development.
Scientific Research Applications
1-(1H-Indazol-3-YL)-5-oxo-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structure and ability to interact with various biological targets.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting specific diseases and conditions.
Material Science: Its unique chemical properties make it suitable for applications in material science, such as the development of new polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(1H-Indazol-3-YL)-5-oxo-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in cellular signaling, thereby affecting cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1-(1H-Indazol-3-YL)-5-oxo-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolopyridine moiety and exhibit similar biological activities, including enzyme inhibition and receptor binding.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also feature a triazole ring fused with another heterocycle and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its combination of indazole, triazolopyridine, and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N7O2 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N7O2/c29-19-12-14(13-28(19)20-15-6-1-2-7-16(15)23-26-20)21(30)22-10-5-9-18-25-24-17-8-3-4-11-27(17)18/h1-4,6-8,11,14H,5,9-10,12-13H2,(H,22,30)(H,23,26) |
InChI Key |
VDBQSBJZGIEPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCCC4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
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